molecular formula C22H31N3O6Si B1181695 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate CAS No. 185398-21-4

2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate

Cat. No.: B1181695
CAS No.: 185398-21-4
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Description

2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate is a complex organic compound that features a combination of trimethylsilyl, pyrimidine, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate typically involves multiple steps. One common approach starts with the preparation of the benzoate core, followed by the introduction of the pyrimidine and morpholine groups. The final step involves the addition of the trimethylsilyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. Purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate involves its interaction with specific molecular targets. The pyrimidine and morpholine groups can interact with enzymes and receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-benzoate
  • 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-piperidinobenzoate

Uniqueness

Compared to similar compounds, 2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate stands out due to the presence of the morpholine group, which can impart unique biological and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.

Biological Activity

2-(Trimethylsilyl)ethyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-6-morpholinobenzoate, with the CAS number 185398-21-4, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H31N3O6Si. Its structure includes a trimethylsilyl group, a pyrimidine derivative, and a morpholino benzoate moiety. These structural features contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. The presence of the morpholino group may enhance this activity by improving solubility and bioavailability.
  • Anticancer Properties : Research has shown that compounds containing pyrimidine rings can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK or PI3K/Akt, which are crucial in cell proliferation and survival.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrimidine derivatives, it was found that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry assays.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of metabolic enzymes
MechanismDescription
DNA InteractionPossible intercalation disrupting replication
Signaling Pathway ModulationInfluence on MAPK/PI3K pathways

Properties

IUPAC Name

2-trimethylsilylethyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6Si/c1-27-18-15-19(28-2)24-22(23-18)31-17-8-6-7-16(25-9-11-29-12-10-25)20(17)21(26)30-13-14-32(3,4)5/h6-8,15H,9-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJHCNDCMCBWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC(=C2C(=O)OCC[Si](C)(C)C)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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